molecular formula C18H27N3O3 B580359 N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide CAS No. 1246653-52-0

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B580359
CAS No.: 1246653-52-0
M. Wt: 333.432
InChI Key: PSUBZSZGYXXJFJ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide is a complex organic compound with the molecular formula C18H27O3N3 It is characterized by the presence of a pyrrolidinyl ring, an acetamide group, and a methoxyethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide typically involves multiple steps. One common approach is the reaction of 2-oxo-1-pyrrolidine with an appropriate phenylmethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The intermediate product is then reacted with 2-methoxyethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neural signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(diisobutylamino)ethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
  • N-(2-ethyl-6-methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
  • N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide

Uniqueness

N-(2-(3-((2-methoxyethylamino)(phenyl)methyl)-2-oxopyrrolidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamino substituent, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-[2-[3-[(2-methoxyethylamino)-phenylmethyl]-2-oxopyrrolidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(22)19-9-12-21-11-8-16(18(21)23)17(20-10-13-24-2)15-6-4-3-5-7-15/h3-7,16-17,20H,8-13H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUBZSZGYXXJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCC(C1=O)C(C2=CC=CC=C2)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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